molecular formula C13H13NO2S B8576839 4-(2-Methylsulfonylphenyl)aniline CAS No. 31433-65-5

4-(2-Methylsulfonylphenyl)aniline

Cat. No. B8576839
CAS RN: 31433-65-5
M. Wt: 247.31 g/mol
InChI Key: DDXKAGIILGJQOZ-UHFFFAOYSA-N
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Patent
US06962935B2

Procedure details

4-(t-butoxycarbonyl)amino-2′-methylsulfonyl-[1,1′]biphenyl (4.6 g, 13 mmol), was suspended in 100 mL of 4M HCl in dioxane and stirred 2.5 days. The resulting mixture was filtered and the cake rinsed with Et2O to yield a tan solid (3.69 g, 98%). 1H NMR (DMSO-d6) δ: 8.04 (d, 1H), 7.71 (t, 1H), 7.61 (t, 1H), 7.31 (m, 3H), 7.06 (m, 2H), 2.79 (s, 3H).
Name
4-(t-butoxycarbonyl)amino-2′-methylsulfonyl-[1,1′]biphenyl
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[S:21]([CH3:24])(=[O:23])=[O:22])=[CH:11][CH:10]=1)=O)(C)(C)C>Cl.O1CCOCC1>[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[S:21]([CH3:24])(=[O:23])=[O:22])=[CH:11][CH:10]=1

Inputs

Step One
Name
4-(t-butoxycarbonyl)amino-2′-methylsulfonyl-[1,1′]biphenyl
Quantity
4.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)C1=C(C=CC=C1)S(=O)(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the cake rinsed with Et2O

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(C=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.